N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic organic compound. Its structure includes a spirocyclic core, which is a unique feature that can influence its chemical properties and potential applications. This compound may be of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: To form the spirocyclic structure.
Amidation reactions: To introduce the acetamide group.
Alkylation reactions: To introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: To enhance reaction efficiency.
Continuous flow synthesis: For scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially altering the spirocyclic core or the acetamide group.
Reduction: Modifying the functional groups.
Substitution: Replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original molecule.
Scientific Research Applications
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Such as spirooxindoles or spirocyclic lactams.
Acetamide derivatives: Such as N-alkylacetamides or N-arylacetamides.
Uniqueness
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is unique due to its specific combination of a spirocyclic core and functional groups, which can impart distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-tert-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10-5-7-15(8-6-10)12(20)18(13(21)17-15)9-11(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXRHRXCLXMDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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